rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride
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Overview
Description
rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride typically involves the chlorination of cyclopentane derivatives followed by amination. One common method involves the use of cyclopentene as a starting material, which undergoes chlorination to form 3-chlorocyclopentene. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield (1R,3R)-3-Chlorocyclopentan-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-Chlorocyclopentan-1-amine;hydrochloride: A stereoisomer with different spatial arrangement, leading to distinct reactivity and biological activity.
3-Chlorocyclopentanone: A related compound that lacks the amine group but shares the cyclopentane ring structure.
Cyclopentylamine: A simpler amine derivative without the chlorine substituent.
Uniqueness
rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(1R,3R)-3-chlorocyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUSTHMHOVIXJO-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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